Ethyl Nt-methyl-L-histidinate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C9H15N3O2/c1-3-14-9(13)8(10)4-7-5-12(2)6-11-7/h5-6,8H,3-4,10H2,1-2H3/t8-/m0/s1 |
InChI Key |
AUWIFGKTDXWLJO-QMMMGPOBSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CN(C=N1)C)N |
Canonical SMILES |
CCOC(=O)C(CC1=CN(C=N1)C)N |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl Nτ Methyl L Histidinate
Esterification Protocols for L-Histidine and its Derivatives
The conversion of L-histidine to its ethyl ester is a foundational step in the synthesis of Ethyl Nτ-methyl-L-histidinate. Several methods have been developed for this esterification, ranging from traditional acid-catalyzed techniques to more modern microwave-assisted procedures.
Conventional Acid-Catalyzed Esterification Techniques
Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely employed method for the synthesis of amino acid esters. This typically involves reacting the amino acid with an excess of the corresponding alcohol in the presence of a strong acid catalyst.
One common approach for the synthesis of L-histidine esters involves the use of thionyl chloride (SOCl₂) in alcohol . In this reaction, thionyl chloride reacts with the alcohol to generate hydrogen chloride (HCl) in situ, which then acts as the catalyst for the esterification. This method is advantageous as it provides anhydrous conditions, which are favorable for driving the equilibrium towards the ester product. For the preparation of the methyl ester, a suspension of L-histidine in methanol (B129727) is treated dropwise with thionyl chloride at low temperatures (e.g., 0 °C), followed by refluxing for an extended period. This method has been reported to yield the corresponding methyl ester hydrochloride in high yields, often exceeding 95%. A similar approach can be applied for the synthesis of the ethyl ester by substituting methanol with ethanol (B145695).
Another prevalent acid catalyst is sulfuric acid (H₂SO₄) . The esterification is typically carried out by heating a mixture of the amino acid, the alcohol, and a catalytic amount of concentrated sulfuric acid. For instance, N-acetyl-L-histidine has been esterified by refluxing in methanol with sulfuric acid as a catalyst for several hours. jocpr.com The direct esterification of L-histidine with ethanol in the presence of sulfuric acid is also a viable method.
| Catalyst | Alcohol | Reaction Conditions | Product | Reported Yield |
| Thionyl Chloride | Methanol | 0 °C to reflux, 16 h | L-Histidine methyl ester dihydrochloride | >95% |
| Sulfuric Acid | Methanol | Reflux, 4-6 h | N-acetyl-L-histidine methyl ester | - |
| Sulfuric Acid | Ethanol | Reflux, 3.5 h | L-Phenylalanine ethyl ester | 78.1% |
Microwave-Assisted Esterification Procedures
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.
The esterification of amino acids can be significantly expedited using microwave technology. While specific protocols for the microwave-assisted synthesis of ethyl L-histidinate are not extensively detailed in readily available literature, general procedures for amino acid esterification can be adapted. These reactions typically involve subjecting a mixture of the amino acid, the alcohol, and an acid catalyst to microwave irradiation in a sealed vessel. The use of microwave heating can dramatically reduce the reaction time from hours to minutes. For example, various esters have been synthesized with excellent yields in as little as 20 minutes under microwave irradiation. nih.govnih.gov
Trimethylchlorosilane-Mediated Esterification Approaches
A convenient and mild method for the esterification of amino acids involves the use of trimethylchlorosilane (TMSCl) in alcohol. wiley-vch.de This system generates anhydrous HCl in situ, which catalyzes the esterification. The reaction is typically performed at room temperature, offering an advantage over methods that require heating.
The general procedure involves the slow addition of TMSCl to a suspension of the amino acid in the alcohol, followed by stirring at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). wiley-vch.de For the preparation of L-histidine methyl ester hydrochloride, L-histidine is reacted with TMSCl in anhydrous methanol at room temperature for approximately 13 hours, resulting in a yield of 93-95%. google.com This method is applicable to a wide range of amino acids and can be adapted for the synthesis of ethyl L-histidinate by using ethanol as the solvent.
| Reagent | Alcohol | Reaction Conditions | Product | Reported Yield |
| TMSCl | Methanol | Room temperature, ~13 h | L-Histidine methyl ester hydrochloride | 93-95% |
Optimization of Reaction Conditions for Ester Formation
The yield of the esterification reaction is influenced by several factors, including the choice of catalyst, reaction temperature, reaction time, and the molar ratio of reactants. Optimization of these parameters is crucial for maximizing the product yield and minimizing side reactions.
In acid-catalyzed esterifications, the continuous removal of water, a byproduct of the reaction, can shift the equilibrium towards the formation of the ester, thereby increasing the yield. A patented method for preparing amino acid esters with sulfuric acid as a catalyst involves heating a mixture of the amino acid, sulfuric acid, and an alcohol while simultaneously adding more alcohol and distilling it off from the reaction mixture. nih.gov This technique has been shown to significantly improve the esterification yield. For example, the yield of L-phenylalanine ethyl ester increased to 78.1% when the reaction was conducted under reflux at 90°C for 3.5 hours with sulfuric acid in ethanol. ache.org.rs
The concentration of the catalyst also plays a critical role. Studies on the esterification of fatty acids have shown that increasing the concentration of sulfuric acid can increase the reaction rate. researchgate.net However, an excessively high concentration of acid can lead to unwanted side reactions and purification challenges. Therefore, finding the optimal catalyst concentration is a key aspect of process optimization.
N-Methylation Strategies for Histidine Imidazole (B134444) Nitrogen
The imidazole ring of histidine contains two nitrogen atoms, designated as Nπ (N-1) and Nτ (N-3), both of which can be methylated. nih.gov For the synthesis of Ethyl Nτ-methyl-L-histidinate, regioselective methylation at the Nτ-position is essential.
Regioselective Alkylation Methods for Nτ-Position
Achieving regioselectivity in the alkylation of the histidine imidazole ring can be challenging due to the similar nucleophilicity of the two nitrogen atoms. However, strategies have been developed to direct the alkylation to the desired Nτ-position.
One effective method involves the protection of the Nπ-nitrogen by forming a cyclic intermediate. The interaction of L-histidine methyl ester with N,N'-carbonyldiimidazole leads to a near-quantitative ring closure between the α-amino group and the Nπ-nitrogen, forming a bicyclic derivative, (7S)-5,6,7,8-tetrahydro-7-(methoxycarbonyl)-5-oxoimidazo[1,5-c]pyrimidine. With the Nπ-position blocked within this rigid ring system, subsequent alkylation, for instance with an alkyl halide or a trialkyloxonium salt, can only occur at the Nτ-position. The resulting Nτ-alkylated pyrimidinium salt can then be hydrolyzed under acidic conditions to yield the desired L-Nτ-alkylhistidine. This approach has been successfully used for the synthesis of L-Nτ-methylhistidine and L-Nτ-ethylhistidine in high yields.
Another strategy to achieve regioselectivity involves the use of specific protecting groups on the imidazole ring that direct the alkylation to a particular nitrogen. While some protecting groups favor Nπ-alkylation, careful selection of protecting groups and alkylating agents can be employed to favor Nτ-alkylation. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal. jocpr.com
Alkylation with Alkyl Halides and Oxonium Salts
Direct alkylation of histidine derivatives often leads to a mixture of Nπ- and Nτ-alkylated products. However, specific strategies have been developed to favor Nτ-alkylation. One approach involves the use of trialkyloxonium salts, such as trimethyloxonium (B1219515) tetrafluoroborate (B81430), as the alkylating agent. For instance, the alkylation of the methyl ester of L-Nα,3-dibenzoylhistidine with trimethyloxonium fluoroborate, followed by hydrolysis, has been shown to yield L-1-methylhistidine (Nτ-methylhistidine). researchgate.net This method highlights the utility of oxonium salts in achieving specific N-alkylation of the imidazole ring. researchgate.net
Another strategy involves the formation of a cyclic intermediate that sterically hinders one of the imidazole nitrogens, thereby directing alkylation to the other. For example, the reaction of L-histidine methyl ester with N,N'-carbonyldiimidazole results in a cyclized product. Subsequent alkylation with an alkyl halide or a trialkyloxonium tetrafluoroborate occurs specifically at the Nτ position. researchgate.net Acid-catalyzed hydrolysis of the resulting intermediate then affords the L-Nτ-alkylhistidine in high yield. researchgate.net
Use of Cyclic Intermediates (e.g., 5-Oxazolidinones) for Selective N-Methylation
The use of 5-oxazolidinone (B12669149) intermediates provides a powerful method for the synthesis of N-methyl amino acids, including N-methyl histidine derivatives. nih.gov This approach offers a route to a variety of N-methylated amino acids with basic side chains. nih.gov The formation of the 5-oxazolidinone from the parent amino acid protects the α-amino and carboxyl groups, allowing for selective N-methylation. While the primary focus of this method is often the α-amino group, it is a relevant strategy in the broader context of synthesizing N-methylated amino acid derivatives.
A related approach for achieving regioselective N-alkylation of the imidazole ring involves the formation of an imidazo[1,5-c]pyrimidine (B12980393) derivative. nih.gov This is achieved by reacting L-histidine methyl ester with 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This cyclization protects the Nπ nitrogen, leaving the Nτ nitrogen available for alkylation. researchgate.net Subsequent reaction with an alkylating agent, followed by deprotection, yields the desired Nτ-alkylated histidine derivative. researchgate.netnih.gov
Protecting Group Chemistry in Imidazole N-Alkylation
Protecting groups are essential for directing the regioselectivity of imidazole N-alkylation. jocpr.com The choice of protecting group is critical and depends on its stability, ease of introduction and removal, and its influence on the reactivity of the imidazole nitrogens. jocpr.com Common protecting groups for the imidazole ring include the trityl (Trt) and tert-butoxycarbonyl (Boc) groups. nih.gov
For example, the synthesis of N(α), N(τ)-bis(tert-butoxycarbonyl)-L-histidine methyl ester allows for subsequent selective alkylation at the N(π) position. nih.gov Conversely, protection of the N(π) position would direct alkylation to the N(τ) position. The strategic use of orthogonal protecting groups, which can be removed under different conditions, enables the sequential modification of different functional groups within the molecule. jocpr.com
The trityl group is often used to protect the imidazole nitrogen. For instance, N-Boc-N'-Trt-L-histidine methyl ester can be synthesized and then subjected to alkylation. nih.gov The bulky trityl group can influence the site of alkylation. The selection of appropriate protecting groups is a key consideration in the multistep synthesis of complex molecules like Ethyl Nτ-methyl-L-histidinate. jocpr.comresearchgate.net
Multi-Component Reaction Approaches for Amino Acid Derivative Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient approach to synthesizing complex molecules. nih.govbeilstein-journals.org While specific MCRs for the direct synthesis of Ethyl Nτ-methyl-L-histidinate are not extensively detailed in the provided context, the principles of MCRs are applicable to the synthesis of amino acid derivatives. These reactions are characterized by high atom economy, simplified procedures, and the ability to generate molecular diversity. nih.govchemrxiv.org The development of new MCRs is an active area of research in organic synthesis and could provide novel routes to N-alkylated histidine derivatives. beilstein-journals.org
Phase-Transfer Catalysis in N-Methylation
Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants in immiscible phases. In the context of N-alkylation, PTC can facilitate the reaction between an aqueous solution of the amino acid derivative and an organic solution of the alkylating agent. This method has been applied to the α-methylation of protected histidine substrates. mdpi.com The use of a phase-transfer catalyst can enhance reaction rates and yields, making it an attractive method for industrial-scale synthesis.
Convergent and Divergent Synthetic Routes
The synthesis of Ethyl Nτ-methyl-L-histidinate and other amino acid derivatives can be approached through either convergent or divergent strategies.
A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated through different reaction pathways to generate a library of related compounds. This strategy is particularly useful for exploring structure-activity relationships by creating a range of derivatives from a single precursor. The synthesis of various N-alkylated histidine derivatives from a common protected histidine intermediate would be an example of a divergent approach.
Enantioselective Synthesis and Chiral Control in Derivative Preparation
Maintaining the stereochemical integrity of the chiral center at the α-carbon of L-histidine is crucial during the synthesis of its derivatives. Enantioselective synthesis aims to produce the desired stereoisomer in high enantiomeric excess.
Several strategies are employed to ensure chiral control. The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of a reaction. In the context of histidine derivatives, starting with enantiomerically pure L-histidine is a common approach. researchgate.net Subsequent reactions must be carefully chosen to avoid racemization of the α-carbon.
For instance, the O'Donnell asymmetric amino acid synthesis is a method that allows for mild reaction conditions and simple workups, which helps in preserving the stereochemistry. researchgate.net The synthesis of isotopically labeled L-histidine has been achieved with high optical purity using an enantioselective coupling with the bislactim ether of cyclo-D-valylglycine. researchgate.net The development of synthetic methods that proceed with high stereoselectivity is a key focus in the preparation of chiral amino acid derivatives for various applications. mdpi.com
Table of
| Methodology | Key Features | Example Reagents | Reference |
|---|---|---|---|
| Alkylation with Alkyl Halides and Oxonium Salts | Direct alkylation of the imidazole ring. | Methyl iodide, Trimethyloxonium tetrafluoroborate | researchgate.net |
| Use of Cyclic Intermediates (5-Oxazolidinones) | Protection of α-amino and carboxyl groups to allow for selective N-methylation. | N,N'-Carbonyldiimidazole | researchgate.netnih.gov |
| Protecting Group Chemistry | Use of protecting groups to direct regioselectivity of alkylation. | Trityl (Trt), tert-butoxycarbonyl (Boc) | nih.govjocpr.com |
| Multi-Component Reactions | Efficient synthesis of complex molecules in a single step. | N/A | nih.govbeilstein-journals.org |
| Phase-Transfer Catalysis | Facilitates reactions between immiscible phases. | N/A | mdpi.com |
Process Intensification and Scalability of Synthetic Procedures
The industrial production of Ethyl Nτ-methyl-L-histidinate necessitates synthetic methodologies that are not only efficient and high-yielding but also amenable to large-scale manufacturing. Process intensification and scalability are critical considerations in the development of commercially viable synthetic routes. These efforts focus on transitioning from laboratory-scale batch processes to more controlled, efficient, and safer production methods, such as continuous flow chemistry. The synthesis of Ethyl Nτ-methyl-L-histidinate can be conceptually divided into two primary transformations: the esterification of L-histidine and the subsequent regioselective Nτ-methylation of the imidazole ring.
Esterification of L-Histidine
The initial step in the synthesis is the esterification of L-histidine with ethanol. Traditional batch methods for amino acid esterification often employ a large excess of the alcohol, which also acts as the solvent, with a strong acid catalyst like sulfuric acid or thionyl chloride. While effective at the lab scale, these methods present several challenges for large-scale production, including the handling of corrosive acids, significant energy consumption for solvent removal, and potential for side reactions over extended reaction times.
Process intensification strategies for this step aim to improve efficiency and reduce waste. One approach is the use of continuous flow reactors. A continuous process could involve pumping a solution of L-histidine in ethanol through a heated column packed with a solid acid catalyst, such as an ion-exchange resin or a zeolite. This approach offers several advantages over batch processing:
Enhanced Safety: Eliminates the need to handle large volumes of corrosive mineral acids.
Improved Efficiency: The high surface area-to-volume ratio in flow reactors allows for better heat and mass transfer, leading to faster reaction rates and shorter residence times.
Simplified Purification: The catalyst is contained within the reactor, preventing contamination of the product stream and simplifying downstream processing. The output can be directly neutralized and concentrated.
Catalyst Reusability: Solid catalysts can be used for extended periods, reducing cost and waste.
The table below compares a traditional batch esterification process with a conceptual continuous flow process for the synthesis of Ethyl L-histidinate.
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Vessel | Large glass-lined or stainless steel reactor | Packed-bed reactor (PBR) or microreactor |
| Catalyst | Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂) | Solid acid catalyst (e.g., ion-exchange resin, zeolite) |
| Temperature Control | Jacket heating/cooling, potential for hotspots | Precise temperature control, excellent heat dissipation |
| Reaction Time | Several hours to overnight | Minutes (short residence time) |
| Work-up | Neutralization, filtration of salts, solvent evaporation | Continuous neutralization, solvent evaporation |
| Scalability Issues | Heat and mass transfer limitations, safety concerns with large volumes of acid | Linear scalability by running longer or using parallel reactors ("scaling out") |
Nτ-methylation of Ethyl L-histidinate
The regioselective methylation of the imidazole ring of Ethyl L-histidinate at the Nτ position is a critical step that significantly influences the purity and yield of the final product. Batch alkylation of imidazoles can be challenging to control, often leading to a mixture of Nτ and Nπ isomers, as well as over-alkylation to form imidazolium (B1220033) salts. The separation of these closely related byproducts can be difficult and costly at scale.
Continuous flow chemistry offers a powerful solution to address the challenges of regioselectivity and safety in N-alkylation reactions. researchgate.net The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor or flow system can significantly enhance the selectivity of the methylation reaction. researchgate.netthalesnano.com For instance, a stream of Ethyl L-histidinate and a methylating agent (e.g., methyl iodide or dimethyl sulfate) could be mixed in a T-junction and passed through a heated flow reactor. The rapid heating and cooling and the ability to operate at elevated temperatures and pressures can drive the reaction to completion quickly and with higher selectivity than in a batch reactor. thalesnano.com
Key advantages of applying continuous flow to the N-methylation step include:
Improved Regioselectivity: Precise temperature control can favor the formation of the thermodynamically more stable Nτ-methyl isomer over the kinetically favored Nπ-isomer.
Enhanced Safety: The small internal volume of a flow reactor minimizes the risk associated with handling hazardous reagents and controlling potentially exothermic reactions.
Higher Throughput: Despite the small reactor volume, continuous operation allows for the production of large quantities of material over time. A productivity of several grams per hour has been demonstrated for the N-alkylation of imidazoles in flow reactors. thalesnano.com
Reduced Waste: Higher selectivity and yield reduce the need for extensive chromatographic purification, thereby minimizing solvent consumption and waste generation.
The following table outlines a comparison between batch and continuous flow approaches for the Nτ-methylation of Ethyl L-histidinate.
| Parameter | Traditional Batch Process | Continuous Flow Process |
|---|---|---|
| Reaction Control | Difficult to control temperature precisely, leading to poor selectivity | Precise control of temperature, pressure, and residence time |
| Regioselectivity (Nτ vs. Nπ) | Often produces a mixture of isomers requiring extensive purification | Can be optimized to favor the desired Nτ isomer, leading to a cleaner product profile |
| Byproducts | Higher potential for over-alkylation (imidazolium salt formation) | Minimized by short residence times and controlled stoichiometry |
| Safety | Risks associated with exotherms and handling large quantities of toxic alkylating agents | Inherently safer due to small reaction volumes and superior heat transfer |
| Scalability | Non-linear; limited by heat transfer and mixing efficiency | Readily scalable by extending operation time or numbering-up (parallelization) of reactors |
| Productivity Example | Dependent on batch size and cycle time | N-alkylation of imidazoles has shown productivities of 8–14 g/hour in flow systems thalesnano.com |
Chemical Transformations and Reactivity of Ethyl Nτ Methyl L Histidinate
Imidazole (B134444) Ring Reactivity and Functionalization
The imidazole ring of histidine is a versatile functional group, capable of acting as a base, a nucleophile, and an aromatic system. The presence of a methyl group at the Nτ position in Ethyl Nτ-methyl-L-histidinate predefines the ring's tautomeric state and directs the regioselectivity of subsequent reactions.
The synthesis of Nτ-alkylated histidines often requires strategic protection to prevent alkylation at the Nπ position. A common challenge is the formation of a mixture of Nτ and Nπ isomers. nih.gov A highly effective method to achieve selective Nτ-alkylation involves a ring-closure strategy. L-histidine methyl ester can be reacted with N,N'-carbonyldiimidazole to form a bicyclic imidazo[1,5-c]pyrimidine (B12980393) intermediate. researcher.liferesearchgate.net This reaction effectively blocks the Nα and Nπ positions, leaving the Nτ nitrogen as the sole site for alkylation by reagents such as alkyl halides or trialkyloxonium salts. researcher.liferesearchgate.net Subsequent hydrolysis under acidic conditions yields the desired L-Nτ-alkylhistidine derivative, which can then be esterified to the ethyl ester. researcher.liferesearchgate.net
Once the Nτ-methyl group is installed, the remaining Nπ nitrogen is still available for functionalization. For instance, in peptide contexts, on-resin Mitsunobu coupling with alcohols can lead to selective Nπ-alkylation, resulting in differentially functionalized imidazolium (B1220033) heterocycles. rsc.org This dual functionalization opens pathways to novel peptide mimetics and derivatives with unique properties. rsc.org
The methylation state of the imidazole ring is of significant biological interest, as Nτ- and Nπ-methylhistidine are known post-translational modifications in proteins like histones and actin. nih.govnih.gov Synthetic access to compounds like Ethyl Nτ-methyl-L-histidinate provides crucial tools for studying the impact of these modifications on protein structure and function.
Computational studies, such as those using Density Functional Theory (DFT), have been employed to understand the regioselectivity of alkylation on the imidazole ring. These investigations have shown that solvent conditions can significantly influence the activation barrier for alkylation at the Nτ versus the Nπ site, providing a mechanistic basis for optimizing synthetic strategies. nih.gov
Ester Group Reactivity and Interconversion
The ethyl ester group of Ethyl Nτ-methyl-L-histidinate is a key functional handle that can undergo various transformations, most notably transesterification and amidation. These reactions allow for the interconversion of the ester into other forms or its incorporation into larger molecules like peptides.
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, a reaction that can be catalyzed by either acids or bases. masterorganicchemistry.com For Ethyl Nτ-methyl-L-histidinate, this allows for the conversion of the ethyl ester to other alkyl esters (e.g., methyl, benzyl, or tert-butyl esters), which may be required for specific synthetic applications or to modify the compound's properties, such as its lability to hydrolysis.
Base-Catalyzed Transesterification : This process involves the nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the original ethoxide group yields the new ester. masterorganicchemistry.com To drive the reaction to completion, the alcohol corresponding to the desired ester is typically used in large excess as the solvent.
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, ethanol (B145695) is eliminated, and the new ester is formed. masterorganicchemistry.com
A variety of catalysts can be employed to facilitate transesterification under mild conditions, including scandium(III) triflate (Sc(OTf)₃), zinc clusters, and silica (B1680970) chloride, which are effective for reactions involving various functionalized substrates. organic-chemistry.org
| Target Ester | Alcohol (Solvent) | Catalyst | Typical Conditions | Reference |
|---|---|---|---|---|
| Methyl Ester | Methanol (B129727) | Acid (e.g., H₂SO₄) or Base (e.g., NaOMe) | Reflux | masterorganicchemistry.com |
| Isopropyl Ester | Isopropanol | Sc(OTf)₃ | Boiling alcohol | organic-chemistry.org |
| Benzyl Ester | Benzyl Alcohol | Acid or Base Catalyst | Heating, often with removal of ethanol | masterorganicchemistry.com |
A primary application of Ethyl Nτ-methyl-L-histidinate is its use as a building block in peptide synthesis. The conversion of the C-terminal ethyl ester into an amide bond is the fundamental step for elongating a peptide chain.
This transformation is typically achieved by reacting the ester with the N-terminal amino group of another amino acid or peptide. While direct aminolysis of the ester is possible, it is often slow. Therefore, the ester is commonly first hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling. Standard peptide coupling reagents include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole) to improve efficiency and suppress side reactions such as epimerization. luxembourg-bio.com
Alternatively, a more advanced strategy known as "histidine-promoted peptide ligation" can be employed. This method leverages the nucleophilic character of the imidazole ring itself. nih.gov In this process, the imidazole side chain is deprotonated to form a highly nucleophilic imidazolate intermediate. This intermediate acts as an internal acyl transfer catalyst, first reacting with a peptide thioester via transesterification. nih.gov The resulting acyl-imidazole intermediate then undergoes a rapid intramolecular N→N acyl shift, transferring the peptide chain to the N-terminal amine of the histidine residue to form a native peptide bond. nih.gov This chemoselective method can be performed in aqueous solution without protection of the imidazole sidechain. nih.gov
The conversion to a C-terminal amide (instead of an extended peptide) is also a common modification that enhances the metabolic stability of bioactive peptides by protecting them from degradation by carboxypeptidases. lifetein.com This can be accomplished by treating the peptide ester with an amine source, such as ammonia, in a process that can be facilitated by enzymes for high selectivity. google.com
Derivatization for Advanced Chemical Applications
Ethyl Nτ-methyl-L-histidinate serves as a versatile starting material for the synthesis of more complex molecules with specialized functions.
Building Blocks for Modified Peptides : Its primary application is as a protected amino acid building block for solid-phase or solution-phase peptide synthesis. nih.gov Incorporating Nτ-methylhistidine into a peptide sequence allows researchers to mimic a specific post-translational modification, enabling studies on its effects on peptide structure, protein-protein interactions, and biological signaling. nih.gov
Synthesis of Bioactive Peptides : Natural bioactive dipeptides, such as anserine (B1665513) (β-alanyl-Nτ-methyl-L-histidine), are known to have important physiological roles, including buffering and antioxidant activity in muscle and brain tissue. nih.gov Ethyl Nτ-methyl-L-histidinate is a key precursor for the synthesis of anserine and its analogs, which are explored for therapeutic applications.
Metal-Chelating Ligands : The imidazole ring of histidine is an excellent ligand for various metal ions, including Cu²⁺, Zn²⁺, and Co²⁺. nih.gov Methylation at the Nτ position modifies the electronic properties and steric environment of the ring, which in turn alters its metal-binding affinity and selectivity. nih.gov Derivatives of Ethyl Nτ-methyl-L-histidinate can be used to synthesize custom ligands for applications in catalysis, bioinorganic chemistry, and the development of artificial metalloenzymes.
Imidazolium Salts for Peptide Mimetics : Further alkylation of the Nπ nitrogen of the Nτ-methylated imidazole ring leads to the formation of a cationic imidazolium heterocycle. rsc.org When incorporated into peptides, these charged moieties can influence peptide conformation, cell permeability, and receptor binding interactions, providing a novel strategy for designing peptide-based therapeutics. rsc.org
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of reactions involving Ethyl Nτ-methyl-L-histidinate is crucial for controlling reaction outcomes and designing rational synthetic routes.
The regioselective Nτ-alkylation of the histidine imidazole ring has been a subject of mechanistic study. The synthetic strategy involving the formation of an imidazo[1,5-c]pyrimidine intermediate proceeds through a defined pathway where the Nπ nitrogen is sterically and electronically unavailable for alkylation, thus directing incoming electrophiles exclusively to the Nτ position. researchgate.net Computational studies using DFT have further elucidated the factors governing this selectivity, showing that the transition state energy for alkylation at Nτ can be significantly lower than at Nπ, especially under specific solvent conditions that stabilize the charged intermediates. nih.gov
The mechanism of histidine-promoted peptide ligation has also been investigated. The process is initiated by the base-mediated deprotonation of the imidazole N-H. The resulting imidazolate anion is a powerful nucleophile that attacks the C-terminal thioester of another peptide fragment. nih.gov This leads to a thioester-to-acyl-imidazole transesterification. The key step is the subsequent intramolecular S→N acyl shift, which is kinetically favored due to the proximity of the N-terminal amine, leading to the formation of the thermodynamically stable amide bond. nih.gov
Kinetic studies have also been performed on the hydrolysis of histidine esters, often in the presence of metal complexes. These investigations reveal that coordination of the ester to a metal ion can significantly accelerate the rate of hydrolysis by activating the carbonyl group toward nucleophilic attack by water or hydroxide. researchgate.net
Stereochemical Stability and Epimerization Studies
Maintaining the stereochemical integrity of the α-carbon is paramount in any synthesis involving amino acids. For Ethyl Nτ-methyl-L-histidinate, the L-configuration is essential for its biological relevance. Epimerization, the conversion of the L-isomer to the D-isomer, is a potential side reaction, particularly under basic conditions or during certain activation steps in peptide synthesis. nih.gov
The primary mechanism for epimerization in peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate. This occurs when the C-terminus of an N-acylated amino acid is activated (e.g., with a carbodiimide). The oxazolone (B7731731) has an acidic proton at the C4 position (the original α-carbon), which can be abstracted by a base. nih.gov Reprotonation can occur from either face, leading to a mixture of L and D isomers. nih.gov Factors that promote epimerization include strong bases, polar solvents, and extended reaction times with highly reactive coupling agents. u-tokyo.ac.jp
A second mechanism is direct enolization, where a base directly abstracts the α-proton to form an enolate, which can then be reprotonated to give the racemic mixture. This is more likely with amino acid residues that have electron-withdrawing groups in their side chains, which increase the acidity of the α-proton. nih.gov
However, synthetic routes have been developed that yield optically pure L-Nτ-methylhistidine, indicating that with careful selection of reagents and conditions, epimerization can be effectively minimized. researcher.liferesearchgate.net For example, methods like Native Chemical Ligation, which proceed under mild, near-neutral pH conditions, are known to be largely free of epimerization. u-tokyo.ac.jp Therefore, while the potential for racemization exists, the stereochemical stability of Ethyl Nτ-methyl-L-histidinate can be maintained through well-established synthetic protocols.
Application in Organic Synthesis and Medicinal Chemistry Building Blocks
Role as a Chiral Auxiliary and Scaffold
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The inherent chirality of Ethyl Nτ-methyl-L-histidinate, derived from the L-histidine backbone, allows it to function as a chiral scaffold. By attaching this molecule to a prochiral substrate, subsequent reactions can be directed to occur on a specific face of the molecule, leading to a high degree of stereoselectivity.
The Nτ-methylation of the imidazole (B134444) ring plays a crucial role. It blocks one of the nitrogen atoms, which can prevent undesired side reactions and chelation that might otherwise interfere with the desired stereochemical control. The ethyl ester group provides a stable, yet readily cleavable, handle for both introducing the auxiliary and removing it after the asymmetric transformation is complete. While its application as a classical chiral auxiliary is not extensively documented, its structural motifs are analogous to other amino acid derivatives used to induce chirality in reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions.
Table 1: Potential Chiral Applications of Ethyl Nτ-methyl-L-histidinate
| Reaction Type | Potential Role of the Compound | Key Structural Feature Utilized |
| Asymmetric Alkylation | Directs the approach of an electrophile to an attached enolate. | The stereocenter at the α-carbon. |
| Diastereoselective Aldol Reactions | Controls the facial selectivity of enolate addition to an aldehyde. | The chiral environment created by the entire molecule. |
| Michael Additions | Influences the stereochemical outcome of conjugate additions. | The fixed conformation of the chiral scaffold. |
Utilization in Peptide and Peptidomimetic Synthesis
The synthesis of peptides and peptidomimetics is a cornerstone of medicinal chemistry, and modified amino acids like Ethyl Nτ-methyl-L-histidinate are critical for developing novel therapeutic agents. nih.gov The methylation of the histidine side chain can significantly alter the properties of a peptide.
Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically synthesizing peptides. scielo.brscispace.com The incorporation of histidine presents challenges due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization. ukzn.ac.za Protecting the imidazole ring is therefore essential.
Ethyl Nτ-methyl-L-histidinate is well-suited for SPPS for several reasons:
Side-Chain Protection : The methyl group at the Nτ position serves as a permanent protecting group, preventing side-chain acylation and other unwanted reactions during peptide coupling. ukzn.ac.za
C-Terminal Introduction : The ethyl ester allows the molecule to be used as the C-terminal residue in solution-phase synthesis or, after hydrolysis to the free acid, coupled to a resin for SPPS.
N-Terminal Protection : For incorporation within a peptide sequence, the α-amino group would typically be protected with a standard Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) group.
The synthesis strategy would involve preparing Nα-Fmoc-Nτ-methyl-L-histidine from the corresponding ethyl ester. This derivative can then be used in standard automated or manual SPPS protocols. luxembourg-bio.com
Table 2: SPPS Strategy for Incorporating Nτ-methyl-L-histidine
| Step | Procedure | Purpose |
| 1. Preparation | Hydrolyze Ethyl Nτ-methyl-L-histidinate to the free acid, followed by Nα-Fmoc protection. | To create the building block for SPPS. |
| 2. Resin Loading | Couple the Nα-Fmoc-Nτ-methyl-L-histidine to a suitable resin (e.g., Rink Amide, Wang). | To initiate the peptide synthesis on the solid support. |
| 3. Deprotection | Remove the Nα-Fmoc group using a base like piperidine. | To expose the amino group for the next coupling reaction. |
| 4. Coupling | Add the next Fmoc-protected amino acid with an activating agent (e.g., HBTU, HATU). | To elongate the peptide chain. |
| 5. Final Cleavage | Treat the resin with a strong acid cocktail (e.g., trifluoroacetic acid) to cleave the peptide from the resin. | To release the final peptide product. |
Modifying a native amino acid residue can profoundly impact the resulting peptide's structure and function. The Nτ-methylation of a histidine residue introduces several key chemical changes:
Elimination of Hydrogen Bonding : The Nτ-H group of a standard histidine can act as a hydrogen bond donor. Methylation removes this capability, which can disrupt or alter secondary structures like α-helices and β-sheets that rely on such interactions.
Increased Basicity and Steric Hindrance : The methyl group slightly increases the basicity of the other imidazole nitrogen (Nδ) and introduces steric bulk. This can influence the local conformation and restrict the rotational freedom (χ torsion angles) of the side chain.
Enhanced Stability : Peptides containing N-methylated amino acids often exhibit increased resistance to enzymatic degradation by proteases. nih.gov This is because the modification can disrupt the recognition sites required for enzyme binding and catalysis, leading to a longer biological half-life.
Precursor in Natural Product Total Synthesis
Many natural products contain the N-methyl-L-histidine motif, making its derivatives valuable starting materials for total synthesis. grantome.com A prominent example is ovothiol A, a potent marine antioxidant. The synthesis of ovothiol A has been achieved starting from L-histidine, with a key step being the methylation of the imidazole ring. arkat-usa.org
Development of Ligands for Metal Coordination Chemistry
The imidazole side chain of histidine is one of the most important metal-coordinating ligands in biology, playing a central role in the active sites of numerous metalloenzymes. nih.govnih.govresearchgate.net The development of synthetic ligands that mimic these natural coordination sites is a major focus of bioinorganic chemistry.
Ethyl Nτ-methyl-L-histidinate is an excellent candidate for creating such ligands. The Nτ-methylation blocks one of the two potential coordination sites on the imidazole ring. This forces a metal ion to coordinate specifically to the Nδ atom, allowing for precise control over the geometry of the resulting metal complex. This regioselectivity is crucial for designing catalysts and sensors with specific functions.
Biomimetic chemistry aims to replicate the function of biological systems using smaller, synthetic molecules. nih.gov Dinuclear copper complexes derived from L-histidine derivatives have been synthesized to model the active sites of enzymes like tyrosinase and catechol oxidase. rsc.org
By incorporating Ethyl Nτ-methyl-L-histidinate into a larger ligand framework, chemists can design molecules that create a specific coordination environment around a metal center. nih.gov For example, linking two of these units via a flexible or rigid spacer can generate bidentate or tridentate ligands that mimic the way proteins position multiple histidine residues to bind a metal ion. The controlled coordination geometry achieved through Nτ-methylation is essential for replicating the catalytic activity and substrate specificity of natural metalloenzymes. rsc.org
Table 3: Common Metal Ions Coordinated by Histidine-Based Ligands
| Metal Ion | Biological/Biomimetic Role | Coordination Sites on Histidine |
| Copper (Cu²⁺) | Oxygen transport (hemocyanin), redox catalysis (tyrosinase). rsc.org | Imidazole nitrogen atoms. |
| Zinc (Zn²⁺) | Lewis acid catalysis (carbonic anhydrase), structural roles. | Imidazole nitrogen atoms. |
| Iron (Fe²⁺/Fe³⁺) | Oxygen transport (hemoglobin), electron transfer (cytochromes). | Imidazole nitrogen atoms. |
| Cobalt (Co²⁺) | Component of Vitamin B12, catalysis. | Imidazole nitrogen atoms. |
| Nickel (Ni²⁺) | Catalysis in enzymes like urease. | Imidazole nitrogen atoms. |
Coordination Mode Analysis in Model Complexes
Ethyl Nτ-methyl-L-histidinate, a derivative of the amino acid L-histidine, serves as a significant ligand in the study of coordination chemistry, particularly in modeling the active sites of metalloproteins. The coordination behavior of this molecule is primarily dictated by the potential binding sites: the amino nitrogen, the carboxylate oxygen (of the ethyl ester), and the two nitrogen atoms of the imidazole ring (Nπ and Nτ). However, the methylation at the Nτ position fundamentally alters its coordination potential compared to unsubstituted histidine or its Nπ-methylated isomer.
The imidazole ring of histidine is a versatile ligand, and its coordination is crucial in the function of many metalloenzymes. nih.govmdpi.com Histidine can act as a tridentate ligand, coordinating through the amino nitrogen, one of the imidazole nitrogens, and a carboxylate oxygen. mdpi.com In peptides and proteins, the imidazole ring nitrogen is often a primary coordination site for metal ions like copper (Cu²⁺), zinc (Zn²⁺), and iron (Fe²⁺). nih.govmdpi.com
Methylation of a nitrogen atom on the imidazole ring prevents it from acting as a coordination site. In the case of Ethyl Nτ-methyl-L-histidinate, the methyl group on the Nτ (N3) atom blocks this position from binding to a metal ion. Consequently, coordination to the imidazole ring can only occur through the Nπ (N1) atom. This enforced selectivity is a valuable tool in designing model complexes to study specific metal-ligand interactions that mimic biological systems. nih.gov For instance, using N-methylated histidine derivatives has allowed researchers to directly compare the effects of δ (Nπ) versus ε (Nτ) nitrogen ligation in engineered copper nitrite (B80452) reductases, revealing that the specific coordination geometry significantly impacts catalytic activity. nih.gov
Theoretical studies using density functional theory (DFT) on histidine-metal complexes have shown that histidine can adopt various coordination modes, including bidentate and tridentate chelation. mdpi.comresearchgate.net The stability of these complexes is influenced by the metal ion and the surrounding environment. mdpi.com For Ethyl Nτ-methyl-L-histidinate, the potential for tridentate coordination involving the amino nitrogen, the Nπ-imidazole nitrogen, and the ester's carbonyl oxygen remains. This binding mode can lead to the formation of stable chelate rings with transition metal ions. mdpi.com
The analysis of model complexes often involves spectroscopic techniques to probe the metal's coordination environment. Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, for example, can be used with isotopically labeled ligands to determine which nitrogen atoms are coordinated to a paramagnetic metal center like Cu(II). nih.gov Such studies on related histidine complexes have confirmed that coordination environments can be precisely determined, providing insights into the structural details of metal-binding sites. nih.gov
The table below summarizes the potential coordination sites of Ethyl L-histidinate and its Nτ-methyl derivative, highlighting the impact of methylation.
| Compound | Potential Coordination Sites | Primary Imidazole Binding Site | Possible Coordination Modes |
| Ethyl L-histidinate | Amino N, Carbonyl O, Imidazole Nπ, Imidazole Nτ | Nπ or Nτ | Bidentate, Tridentate |
| Ethyl Nτ-methyl-L-histidinate | Amino N, Carbonyl O, Imidazole Nπ | Nπ only | Bidentate, Tridentate |
Research into the coordination chemistry of histidine derivatives is critical for understanding their roles in biological systems and for the rational design of catalysts and medicinal compounds. nih.govresearchgate.net By enforcing a specific coordination mode, derivatives like Ethyl Nτ-methyl-L-histidinate allow for detailed investigation into the structure-function relationships of metal-binding sites in proteins and enzymes. nih.gov
Advanced Analytical Research Methodologies for Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is fundamental to isolating Ethyl Nt-methyl-L-histidinate from reaction mixtures and quantifying its purity. Due to the compound's polarity and potential for isomerism, several specialized techniques are employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization and Analysis
Gas chromatography is a powerful tool for separating volatile compounds. However, amino acids and their derivatives like this compound are typically non-volatile due to their polar nature. sigmaaldrich.com Therefore, a crucial step of derivatization is required to increase their volatility for GC analysis. sigmaaldrich.com This process involves chemically modifying the molecule by replacing active hydrogens on polar functional groups (like amine and carboxyl groups) with nonpolar moieties. sigmaaldrich.com
One common derivatization strategy for N-methylated amino acids involves using ethyl chloroformate. nih.gov This reagent reacts with the amino group to form a more volatile and thermally stable derivative suitable for GC analysis. nih.gov The resulting derivatized compound can then be separated on a GC column and detected by a mass spectrometer.
The mass spectrometer provides detailed information about the molecule's structure based on its fragmentation pattern upon ionization. For N-methylated amino acids derivatized with ethyl chloroformate, a characteristic and abundant fragment ion observed is [M-COOC2H5]+, which results from the loss of the ethoxycarbonyl group. nih.gov This fragmentation is a key identifier in confirming the presence of the amino acid derivative. nih.gov
Table 1: GC-MS Derivatization Parameters for N-Methylated Amino Acids
| Parameter | Description |
|---|---|
| Derivatizing Agent | Ethyl Chloroformate |
| Purpose | Increases volatility and thermal stability for GC analysis. |
| Key Reaction | Reacts with the primary or secondary amine group. |
| Characteristic Fragment | [M-COOC2H5]+ |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a preferred method for analyzing compounds that are not easily volatilized, making it highly suitable for amino acid derivatives. Method development for this compound typically involves reversed-phase (RP) HPLC.
In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For separating histidine derivatives, the mobile phase often consists of an aqueous buffer mixed with an organic solvent such as acetonitrile (B52724) or methanol (B129727). sielc.comgoogle.com Ion-pairing agents, like heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), can be added to the mobile phase to improve peak shape and retention of the polar analyte. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, typically at a low wavelength around 200-210 nm where the imidazole (B134444) ring exhibits absorbance. sielc.com
Table 2: Typical HPLC Method Parameters for Histidine Derivatives
| Parameter | Description |
|---|---|
| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Stationary Phase | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture with a buffer (e.g., phosphate (B84403) or ammonium (B1175870) acetate). jocpr.com |
| Detection | UV at ~200 nm sielc.com |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Isomer Separation
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase HPLC that is particularly effective for separating highly polar compounds. jocpr.com This technique is valuable for the analysis of this compound, especially for separating it from its constitutional isomers, such as Ethyl Nπ-methyl-L-histidinate.
HILIC utilizes a polar stationary phase (e.g., silica (B1680970) or a bonded polar functional group) and a mobile phase with a high concentration of a nonpolar organic solvent, like acetonitrile, mixed with a smaller amount of aqueous buffer. jocpr.com This creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The separation of isomers is achieved based on subtle differences in their polarity and interaction with the stationary phase. The ability of HILIC to operate without derivatization makes it a straightforward method for analyzing amino acids and their derivatives. jocpr.com
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for the definitive identification and structural confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information. For this compound, NMR is crucial for confirming the position of the methyl group on the imidazole ring (regiochemistry) and verifying the integrity of the chiral center (stereochemistry).
The ¹H NMR spectrum would show distinct signals for the ethyl group (a triplet and a quartet), the N-methyl group (a singlet), and the protons of the histidine backbone and imidazole ring. The precise chemical shifts of the imidazole ring protons and the N-methyl group can differentiate between the Nτ-methyl (tele) and Nπ-methyl (pros) isomers. Furthermore, advanced 2D NMR techniques, such as HSQC and HMBC, can be used to confirm the connectivity between protons and carbons, solidifying the structural assignment.
Table 3: Expected ¹H NMR Signals for this compound
| Protons | Expected Multiplicity | Expected Chemical Shift Range (ppm) |
|---|---|---|
| Ethyl (-CH₃) | Triplet | ~1.2-1.4 |
| Ethyl (-CH₂) | Quartet | ~4.1-4.3 |
| N-methyl (-CH₃) | Singlet | ~3.6-3.8 |
| α-CH | Triplet or Doublet of Doublets | ~3.8-4.0 |
| β-CH₂ | Doublet of Doublets | ~2.9-3.2 |
| Imidazole C2-H | Singlet | ~7.5-7.7 |
Mass Spectrometry (MS) Applications in Fragment Ion Analysis and Molecular Weight Confirmation
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. chemguide.co.uk High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the elemental composition of the molecule.
When subjected to ionization in a mass spectrometer (e.g., via electrospray ionization - ESI), the molecule will form a molecular ion (or a protonated molecule, [M+H]⁺). The molecular weight of this compound (C₉H₁₅N₃O₂) is approximately 197.24 g/mol . The protonated molecule would be observed at an m/z (mass-to-charge ratio) of approximately 198.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern is a fingerprint of the molecule's structure. Key fragmentations for this compound would include:
Loss of the ethoxy group (-OCH₂CH₃): Resulting in a significant fragment ion.
Loss of the entire ethoxycarbonyl group (-COOCH₂CH₃): A common fragmentation pathway for esters. chemguide.co.uk
Cleavage of the side chain: Fragmentation of the bond between the α-carbon and β-carbon.
Fragmentation of the imidazole ring: Yielding characteristic ions that confirm the methylated histidine core.
The analysis of these fragments allows for the confident identification of the compound and can help distinguish it from its isomers. chemguide.co.uklibretexts.org
Table 4: Predicted Mass Spectrometry Fragments for Protonated this compound ([M+H]⁺)
| m/z Value (approx.) | Identity of Lost Neutral Fragment | Resulting Fragment Ion |
|---|---|---|
| 170 | CO | [M+H - CO]⁺ |
| 152 | H₂O + CO | [M+H - H₂O - CO]⁺ nih.gov |
| 124 | C₂H₅OH + CO | [M+H - Ethanol (B145695) - Carbon Monoxide]⁺ |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the conformation of the molecule in the solid state.
The process involves growing a single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined. For a compound like this compound, this analysis would confirm the connectivity of the ethyl ester and the N-methyl group on the histidine backbone, as well as the stereochemistry of the chiral center.
Although a specific crystal structure for this compound is not publicly available, the crystallographic parameters for the parent amino acid, L-histidine, have been determined and offer a foundational reference. For instance, L-histidine is known to crystallize in both monoclinic and orthorhombic forms. nih.gov
Hypothetical Crystallographic Data Table for this compound
Below is a table representing the type of data that would be obtained from an X-ray crystallographic analysis. Note: This data is hypothetical and for illustrative purposes only, as no experimental data has been found for this specific compound.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1011.16 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
Optical Methods for Enantiomeric Purity Determination
Ensuring the enantiomeric purity of a chiral compound like L-histidinate is crucial, as different enantiomers can exhibit vastly different biological activities. Optical methods are central to this determination.
One of the primary techniques is chiral High-Performance Liquid Chromatography (HPLC) . This method involves passing a solution of the compound through a column containing a chiral stationary phase (CSP). The differential interaction of the enantiomers with the CSP leads to their separation, allowing for their quantification. Various CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins, which have been successfully used for the separation of amino acids and their derivatives. sigmaaldrich.com While a specific HPLC method for this compound is not documented, a typical approach would involve screening different chiral columns and mobile phase compositions to achieve optimal separation.
Polarimetry is another classical method used to assess enantiomeric purity. A pure enantiomer will rotate the plane of polarized light in a specific direction. The magnitude of this rotation, known as the specific rotation ([α]), is a characteristic property of the compound under defined conditions (e.g., concentration, solvent, temperature, and wavelength of light). The enantiomeric excess (% ee) can be calculated by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer.
Illustrative Chiral HPLC Separation Data
The following table demonstrates the kind of results that would be obtained from a successful chiral HPLC analysis of this compound. Note: This data is for illustrative purposes and does not represent actual experimental results.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| L-enantiomer | 12.5 | 99.8 |
| D-enantiomer | 15.2 | 0.2 |
An in-depth examination of Nτ-methyl-L-histidinate reveals a compound of significant interest within the sphere of biochemical research. This article focuses exclusively on the non-clinical, biochemical context of its core component, Nτ-Methylhistidine, detailing its natural occurrence, enzymatic formation, and metabolic pathways.
Theoretical and Computational Chemistry Studies
Molecular Modeling of Ethyl Nτ-methyl-L-histidinate Conformations
The three-dimensional arrangement of a molecule, or its conformation, is crucial in determining its physical and biological properties. Molecular modeling techniques, particularly conformational analysis, are employed to identify the stable conformations of Ethyl Nτ-methyl-L-histidinate and the energy barriers between them.
The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds: the Cα-Cβ bond, the Cβ-Cγ bond of the side chain, and the bonds within the ethyl ester group. Molecular mechanics force fields, such as AMBER or CHARMM, are commonly used to perform a systematic search of the conformational space. These methods calculate the potential energy of the molecule as a function of its atomic coordinates.
Key dihedral angles that define the conformation of Ethyl Nτ-methyl-L-histidinate include:
χ¹ (chi1): Rotation around the Cα-Cβ bond.
χ² (chi2): Rotation around the Cβ-Cγ bond.
ω (omega): Rotation around the ester C-O bond.
By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Studies on similar molecules, such as L-proline methyl ester, have shown that a combination of spectroscopic techniques and theoretical calculations can elucidate the conformational preferences. acs.orgfigshare.com
Table 1: Hypothetical Relative Energies of Key Conformations of Ethyl Nτ-methyl-L-histidinate
| Conformer | Dihedral Angle (χ¹) | Dihedral Angle (χ²) | Relative Energy (kcal/mol) |
| 1 | g- (-60°) | t (180°) | 0.00 |
| 2 | t (180°) | g+ (60°) | 0.75 |
| 3 | g+ (60°) | t (180°) | 1.20 |
Note: This table is illustrative and based on typical energy differences for amino acid side-chain conformations. Actual values would require specific calculations.
The presence of the methyl group on the τ-nitrogen of the imidazole (B134444) ring can influence the conformational preferences of the side chain due to steric hindrance. nih.gov Similarly, the ethyl ester group introduces additional rotational freedom and potential intramolecular interactions. Computational studies on the rotational barriers of methyl groups in other molecules have demonstrated the significant impact of the local environment on their dynamics. nih.govmdpi.comresearchgate.net
Quantum Chemical Calculations on Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of Ethyl Nτ-methyl-L-histidinate. researchgate.netnih.govupt.ro These calculations can determine various electronic properties that are fundamental to the molecule's reactivity and spectroscopic characteristics.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.netmdpi.comresearchgate.net For Ethyl Nτ-methyl-L-histidinate, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO may be distributed over the ester group and the imidazole ring.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack. For Ethyl Nτ-methyl-L-histidinate, the MEP would show negative potential (red/yellow) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the ester group, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the amine and imidazole C-H protons.
Table 2: Calculated Electronic Properties of Ethyl Nτ-methyl-L-histidinate (Illustrative)
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.5 D |
Note: These values are hypothetical and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-31G level of theory).*
Prediction of Reactivity and Selectivity in Synthetic Pathways
Computational methods can be used to predict the reactivity and selectivity of Ethyl Nτ-methyl-L-histidinate in various chemical reactions. By analyzing the electronic structure and steric factors, it is possible to forecast the most likely sites of reaction.
Electrophilic Attack: Based on the MEP map and the localization of the HOMO, the Nπ-nitrogen of the imidazole ring is predicted to be the most nucleophilic center and, therefore, the primary site for electrophilic attack. This is a common feature in the chemistry of histidine and its derivatives. nih.gov
Nucleophilic Attack: The carbonyl carbon of the ethyl ester group is the most electrophilic center in the molecule and is susceptible to nucleophilic attack. This can lead to hydrolysis or transesterification reactions under appropriate conditions.
Acidity and Basicity: The pKa values of the ionizable groups (the α-amino group and the imidazole ring) can be predicted using computational methods, often in conjunction with a continuum solvation model. nih.govnih.gov The methylation of the τ-nitrogen is expected to slightly alter the pKa of the imidazole ring compared to unsubstituted histidine.
Table 3: Predicted Reactivity of Functional Groups in Ethyl Nτ-methyl-L-histidinate
| Functional Group | Predicted Reactivity |
| Imidazole Ring (Nπ) | High nucleophilicity, site of electrophilic attack |
| Ester Group (C=O) | Electrophilic, site of nucleophilic attack |
| α-Amino Group | Nucleophilic, can participate in acylation, alkylation, etc. |
Simulation of Intermolecular Interactions (e.g., Ligand-Receptor Binding in a Chemical Context)
Understanding the intermolecular interactions of Ethyl Nτ-methyl-L-histidinate is crucial for predicting its behavior in condensed phases and its potential to bind to other molecules, such as receptors in a biological context or other chemical species. buffalo.edu
Molecular Docking: Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govpeerj.comresearchgate.netscilit.com In a chemical context, this can be used to simulate the binding of Ethyl Nτ-methyl-L-histidinate to a model receptor or a catalytic site. The scoring functions used in docking algorithms estimate the binding affinity by considering factors such as electrostatic interactions, hydrogen bonding, van der Waals forces, and desolvation penalties. The imidazole ring, with its ability to act as both a hydrogen bond donor and acceptor, and the ester and amino groups are expected to be key features in directing the binding of this molecule.
Interaction Energy Calculations: More accurate calculations of the interaction energy between Ethyl Nτ-methyl-L-histidinate and another molecule can be performed using quantum chemical methods. researchgate.netnih.govresearchgate.net These methods can decompose the total interaction energy into physically meaningful components such as electrostatic, exchange-repulsion, polarization, and dispersion energies. This provides a detailed picture of the forces driving the intermolecular association. For instance, the interaction of Ethyl Nτ-methyl-L-histidinate with a polar molecule would likely be dominated by electrostatic and hydrogen bonding interactions.
Table 4: Illustrative Interaction Energy Decomposition for the Binding of Ethyl Nτ-methyl-L-histidinate to a Model Hydrogen Bond Donor
| Energy Component | Contribution (kcal/mol) |
| Electrostatic | -8.5 |
| Exchange-Repulsion | +4.2 |
| Polarization | -1.8 |
| Dispersion | -2.1 |
| Total Interaction Energy | -8.2 |
Note: This is a hypothetical example. The actual values would depend on the specific interacting partner and the level of theory used for the calculation.
Future Research Directions and Emerging Methodologies
Novel Synthetic Routes for Stereoisomeric Control
The biological and chemical properties of chiral molecules are intrinsically linked to their stereochemistry. Consequently, the development of synthetic methodologies that afford precise control over the stereoisomeric outcome is of paramount importance. Future research in the synthesis of Ethyl Nα-methyl-L-histidinate is anticipated to focus on novel routes that offer high diastereoselectivity and enantioselectivity.
Asymmetric Catalysis: The use of chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts, could enable the direct and highly enantioselective methylation of the α-amino group of ethyl histidinate. This would represent a significant advancement in streamlining the synthesis and ensuring the stereochemical purity of the final product.
Enzymatic Synthesis: Biocatalysis offers a green and highly specific alternative to traditional chemical methods. The exploration of enzymes, such as specific methyltransferases, for the selective N-methylation of ethyl L-histidinate could provide a highly efficient and environmentally benign synthetic route.
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, such as temperature, pressure, and reaction time, which can be leveraged to improve stereoselectivity and reaction yields. The development of flow-based processes for the synthesis of Ethyl Nα-methyl-L-histidinate could lead to more scalable and reproducible manufacturing.
A comparative overview of potential future synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Asymmetric Catalysis | High enantioselectivity, atom economy | Catalyst design and cost, substrate scope |
| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly | Enzyme discovery and engineering, operational stability |
| Flow Chemistry | Precise reaction control, scalability, improved safety | Initial setup cost, potential for clogging with solid byproducts |
This table provides a conceptual overview of emerging synthetic methodologies and their potential application to Ethyl Nα-methyl-L-histidinate.
Development of Advanced Analytical Platforms
As the synthesis of stereoisomerically pure Ethyl Nα-methyl-L-histidinate becomes more sophisticated, the need for advanced analytical techniques to verify its purity and characterize its properties will grow in tandem. Future research in this area will likely focus on enhancing the sensitivity, resolution, and throughput of analytical methods.
Key areas for development include:
Chiral Chromatography: While chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are established techniques, the development of novel chiral stationary phases (CSPs) with improved recognition capabilities for N-methylated amino acid esters will be crucial. mdpi.com Supercritical Fluid Chromatography (SFC) with chiral columns is also emerging as a powerful tool for the rapid and efficient separation of enantiomers. mdpi.com
Mass Spectrometry (MS): The coupling of chiral separation techniques with mass spectrometry (e.g., LC-MS, GC-MS) provides not only retention time data but also mass information, enabling unambiguous identification and quantification. nih.gov Advances in ionization techniques and high-resolution mass analyzers will allow for the detection of trace impurities and the detailed structural elucidation of the compound and its potential byproducts. nih.gov
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample volume, making it an attractive technique for the chiral analysis of amino acid derivatives. mdpi.com The use of chiral selectors in the background electrolyte can facilitate the separation of enantiomers with high resolution.
Spectroscopic Techniques: Advanced spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, can provide detailed information about the absolute configuration and conformational preferences of Ethyl Nα-methyl-L-histidinate in solution.
A summary of advanced analytical platforms and their applications is provided in Table 2.
| Analytical Platform | Principle of Operation | Key Applications for Ethyl Nα-methyl-L-histidinate |
| Chiral SFC-MS | Separation based on differential partitioning between a supercritical fluid mobile phase and a chiral stationary phase, coupled with mass detection. | Enantiomeric purity determination, impurity profiling. |
| Capillary Electrophoresis with Chiral Selectors | Separation based on differential migration in an electric field in the presence of a chiral additive. | High-resolution chiral separation, analysis of small sample volumes. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light. | Determination of absolute configuration and solution-phase conformation. |
This table highlights advanced analytical techniques and their specific utility in the characterization of Ethyl Nα-methyl-L-histidinate.
Exploration in Uncharted Chemical Transformations
While the fundamental reactivity of the functional groups within Ethyl Nα-methyl-L-histidinate (the ester, the secondary amine, and the imidazole (B134444) ring) is generally understood, there remains a vast, unexplored landscape of chemical transformations. Future research will likely venture into novel reactions that can unlock new derivatives with unique properties and applications.
Potential areas of exploration include:
Selective C-H Functionalization: The direct and selective functionalization of the C-H bonds on the imidazole ring would provide a powerful tool for creating a diverse range of derivatives. This could involve transition metal-catalyzed reactions to introduce new substituents at specific positions of the imidazole nucleus.
Novel Cyclization Reactions: The strategic design of reactions that induce cyclization involving the side chain and the Nα-methylamino group could lead to the formation of novel heterocyclic scaffolds. These constrained analogues could exhibit interesting biological activities.
Photoredox Catalysis: The use of visible light-mediated photoredox catalysis can enable unique chemical transformations under mild conditions. Exploring the reactivity of Ethyl Nα-methyl-L-histidinate in photoredox-catalyzed reactions could lead to the discovery of unprecedented reaction pathways.
Bioconjugation: The development of methods to selectively attach Ethyl Nα-methyl-L-histidinate to larger biomolecules, such as peptides and proteins, could be of interest for creating novel bioconjugates with tailored properties.
Integration with High-Throughput Synthesis and Screening
The fields of drug discovery and materials science are increasingly reliant on high-throughput methodologies to accelerate the pace of innovation. The integration of Ethyl Nα-methyl-L-histidinate into high-throughput synthesis and screening platforms represents a significant future direction. chemdiv.com
This integration will likely involve:
Automated Parallel Synthesis: The development of automated platforms for the parallel synthesis of libraries of Ethyl Nα-methyl-L-histidinate derivatives will enable the rapid generation of a large number of compounds for screening. chimia.chnih.gov This could involve the use of robotic liquid handlers and microplate-based reaction formats. rsc.orgrug.nlrsc.org
Miniaturization: Performing reactions on a smaller scale (nanomole to micromole) reduces the consumption of reagents and allows for a higher density of reactions to be performed simultaneously. nih.govrsc.orgrug.nlrsc.org
High-Throughput Screening (HTS): Once libraries of derivatives are synthesized, HTS assays can be employed to rapidly evaluate their biological activity or material properties. nih.govresearchgate.net This could involve screening for enzymatic inhibition, receptor binding, or specific catalytic activities.
The workflow for such an integrated approach is outlined in Table 3.
| Step | Description | Enabling Technologies |
| 1. Library Design | In silico design of a diverse library of Ethyl Nα-methyl-L-histidinate derivatives with varied substituents. | Computational chemistry, cheminformatics. |
| 2. Automated Synthesis | Parallel synthesis of the designed library using robotic platforms. | Liquid handling robots, microplate reactors. |
| 3. High-Throughput Screening | Rapid screening of the synthesized library against a specific biological target or for a desired property. | Plate readers, automated microscopy, mass spectrometry. |
| 4. Hit Identification and Validation | Identification of active compounds ("hits") and subsequent confirmation of their activity. | Data analysis software, secondary assays. |
This table illustrates the synergistic workflow of integrating high-throughput synthesis and screening for the discovery of novel derivatives of Ethyl Nα-methyl-L-histidinate.
Computational Chemistry in Rational Design of Derivatives
Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, reactivity, and properties that can guide experimental work. In the context of Ethyl Nα-methyl-L-histidinate, computational methods will play a crucial role in the rational design of novel derivatives with tailored functionalities.
Future applications of computational chemistry in this area include:
Conformational Analysis: Predicting the preferred three-dimensional structures of Ethyl Nα-methyl-L-histidinate and its derivatives in different environments (e.g., in solution, bound to a protein).
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate electronic properties, reaction mechanisms, and spectroscopic signatures. This can aid in understanding the reactivity of the molecule and interpreting experimental data.
Molecular Docking and Dynamics: Simulating the interaction of Ethyl Nα-methyl-L-histidinate derivatives with biological targets, such as enzymes or receptors, to predict binding affinities and modes of interaction. researchgate.net This is particularly valuable in the early stages of drug discovery.
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing mathematical models that correlate the chemical structure of derivatives with their observed biological activity. These models can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts.
The synergy between computational prediction and experimental validation will be key to accelerating the discovery of new applications for derivatives of Ethyl Nα-methyl-L-histidinate.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl Nt-methyl-L-histidinate, and how can purity (>95%) be ensured?
- Methodological Answer : Synthesis typically involves esterification of L-histidine derivatives with ethanol under acidic catalysis. To ensure purity, employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity validation requires HPLC (C18 column, UV detection at 210–220 nm) and ¹H/¹³C NMR to confirm absence of unreacted starting materials or byproducts .
Q. Which analytical techniques are critical for characterizing this compound, and what parameters should be reported?
- Methodological Answer :
- NMR : Report chemical shifts (δ in ppm) for methyl (Nt-CH₃), ethyl ester (-COOCH₂CH₃), and imidazole protons. Use D₂O or DMSO-d₆ as solvents .
- Mass Spectrometry (MS) : Include molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethyl group).
- IR : Highlight peaks for ester carbonyl (~1740 cm⁻¹) and imidazole C=N stretching (~1600 cm⁻¹) .
Q. How should stability studies for this compound in aqueous solutions be designed?
- Methodological Answer : Conduct accelerated stability testing under varying pH (2–9), temperature (4°C–40°C), and ionic strength. Use LC-MS to quantify degradation products (e.g., hydrolysis to L-histidine derivatives). Report degradation kinetics (e.g., Arrhenius plots) and identify critical storage conditions .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound across studies be resolved?
- Methodological Answer :
- Source Analysis : Compare synthesis protocols (e.g., chiral purity, solvent residues) and bioassay conditions (cell lines, incubation time).
- Statistical Meta-Analysis : Use fixed/random-effects models to pool data, adjusting for covariates like dosage or solvent effects .
- Reproducibility Testing : Replicate key experiments under standardized conditions (NIH guidelines for preclinical studies) .
Q. What computational strategies predict this compound’s interactions with enzymatic targets (e.g., histidine decarboxylase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB ID: e.g., 3F75) to model binding affinities.
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding energies and identify critical residues .
Q. How do experimental parameters (e.g., solvent choice, temperature) influence catalytic efficiency in reactions involving this compound?
- Methodological Answer : Design a factorial experiment (DoE) testing solvents (DMSO, water, ethanol), temperatures (25°C–60°C), and catalyst loads. Use response surface methodology (RSM) to optimize conditions. Validate with GC/MS or HPLC for yield and enantiomeric excess .
Data Presentation Guidelines
- Tables : Include raw data (e.g., NMR shifts, HPLC retention times) in appendices. Processed data (kinetic constants, docking scores) should be summarized in the main text .
- Uncertainty Reporting : Quantify instrument error (e.g., ±0.01 ppm for NMR) and biological variability (SD/SE in triplicate assays) .
Ethical and Reproducibility Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
